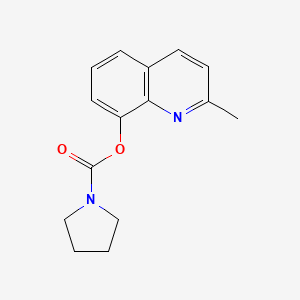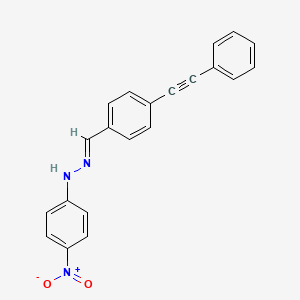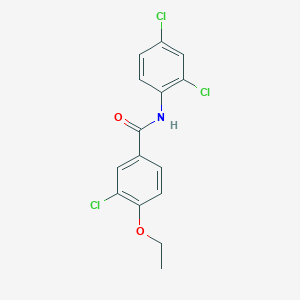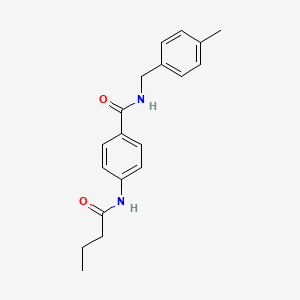![molecular formula C21H24N2O2 B5870592 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide](/img/structure/B5870592.png)
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide, also known as IPA-3, is a small molecule inhibitor that has been studied extensively for its potential therapeutic applications. This compound has been shown to inhibit the activity of the Rho GTPase family member Cdc42, which is involved in a variety of cellular processes including cell division, migration, and polarity.
Wirkmechanismus
The mechanism of action of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide is through the inhibition of Cdc42 activity. Cdc42 is a member of the Rho GTPase family of proteins, which are involved in the regulation of cytoskeletal dynamics, cell polarity, and cell migration. 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide binds to the active site of Cdc42 and prevents it from interacting with downstream effectors, thereby inhibiting its activity.
Biochemical and Physiological Effects:
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to inhibit cell proliferation, induce apoptosis, and inhibit cell migration and invasion. In macrophages, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to inhibit the production of pro-inflammatory cytokines, including TNF-alpha, IL-6, and IL-1beta. Additionally, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to inhibit the formation of filopodia and lamellipodia, which are involved in cell migration and invasion.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide is its specificity for Cdc42, which allows for the study of the specific effects of Cdc42 inhibition on cellular processes. Additionally, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to be effective at low concentrations, which reduces the potential for off-target effects. However, one limitation of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide is its low solubility in water, which can make it difficult to use in certain experimental settings.
Zukünftige Richtungen
There are several future directions for research on 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide. One direction is the development of more potent and selective inhibitors of Cdc42, which could have even greater therapeutic potential. Another direction is the study of the effects of Cdc42 inhibition on other cellular processes, such as autophagy and cell adhesion. Additionally, the potential use of 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide in combination with other anti-cancer or anti-inflammatory agents could be explored.
Synthesemethoden
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide can be synthesized using a variety of methods, including the reaction of 3-(4-isopropylphenyl)acrylic acid with 3-aminobenzoic acid followed by amidation with propionyl chloride. Alternatively, the compound can be synthesized using a one-pot reaction of 3-(4-isopropylphenyl)acrylic acid, 3-aminobenzoic acid, and propionyl chloride in the presence of triethylamine and 1,3-dicyclohexylcarbodiimide. Both methods have been shown to yield high purity 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide.
Wissenschaftliche Forschungsanwendungen
3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been studied extensively for its potential therapeutic applications. It has been shown to inhibit the activity of Cdc42, which is involved in a variety of cellular processes including cell division, migration, and polarity. This inhibition has been shown to have anti-tumor effects in various cancer cell lines, including breast cancer, prostate cancer, and melanoma. Additionally, 3-(4-isopropylphenyl)-N-[3-(propionylamino)phenyl]acrylamide has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines in macrophages.
Eigenschaften
IUPAC Name |
(E)-N-[3-(propanoylamino)phenyl]-3-(4-propan-2-ylphenyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O2/c1-4-20(24)22-18-6-5-7-19(14-18)23-21(25)13-10-16-8-11-17(12-9-16)15(2)3/h5-15H,4H2,1-3H3,(H,22,24)(H,23,25)/b13-10+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBIFQAYSOGZKB-JLHYYAGUSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)C=CC2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)NC1=CC(=CC=C1)NC(=O)/C=C/C2=CC=C(C=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-hydroxybenzoyl)amino]benzoic acid](/img/structure/B5870514.png)
![2-amino-5-oxo-4H,5H-pyrano[3,2-c]chromene-3-carbonitrile](/img/structure/B5870522.png)


![3-methyl-N'-[(2-methylphenoxy)acetyl]-1H-pyrazole-5-carbohydrazide](/img/structure/B5870541.png)



![2-[benzyl(2-methylbenzyl)amino]ethanol](/img/structure/B5870562.png)

![1-(2-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl 2-[1-(3-fluoro-4-methoxyphenyl)ethylidene]hydrazinecarbimidothioate](/img/structure/B5870568.png)


